Regiochemical Purity: 3-Carboxamide vs. 2-Carboxamide Isomer as a Critical Determinant of Pharmacological Activity
In the evolution of thiophene-isoxazole BET inhibitors, the compound CPI-3, which features the thiophene-3-carboxamide connectivity (as opposed to the 2-carboxamide isomer), served as the lead chemotype from which more advanced inhibitors were developed [1]. The target compound, 5-bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide, shares the same 3-carboxamide core and N-methyl substitution pattern as the CPI-3 series. Although direct binding data for this specific compound are not publicly available, the literature explicitly demonstrates that the 3-carboxamide regiochemistry, when combined with the bromine substituent, is the active configuration for BET bromodomain engagement, while the 2-carboxamide isomer (CAS 1197525-80-6) is structurally misaligned for this target [1].
| Evidence Dimension | Regiochemical configuration requirement for BET bromodomain inhibitor activity |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide scaffold with 5-bromo and N-methyl substitution (matching CPI-3 chemotype) |
| Comparator Or Baseline | 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1197525-80-6; 2-carboxamide isomer) |
| Quantified Difference | Not quantifiable; structural data demonstrate topological incompatibility of 2-carboxamide isomer for BET bromodomain binding pocket [1] |
| Conditions | Structure-activity relationship (SAR) analysis of thiophene-isoxazole BET inhibitor series (CPI-3 chemotype) |
Why This Matters
For researchers prosecuting BET bromodomain targets, procurement of the 3-carboxamide isomer is essential, as the 2-carboxamide analog is topologically incompatible with the target binding site.
- [1] Hewitt, M. C.; et al. Development of methyl isoxazoleazepines as inhibitors of BET. Bioorg. Med. Chem. Lett. 2015, 25, 1842-1848. View Source
